molecular formula C28H29N7O B1241021 N-Desmethyl Imatinib CAS No. 404844-02-6

N-Desmethyl Imatinib

Numéro de catalogue B1241021
Numéro CAS: 404844-02-6
Poids moléculaire: 479.6 g/mol
Clé InChI: BQQYXPHRXIZMDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

N-Desmethyl Imatinib is synthesized as a result of Imatinib metabolism, primarily involving CYP3A4 and CYP2C8 isoenzymes. The synthesis process has been explored through various methods, including flow-based synthesis which provides a concise approach for Imatinib and its metabolites, including N-Desmethyl Imatinib, using tubular flow coils or cartridges without extensive manual intervention despite the poor solubility of reaction components (Hopkin, Baxendale, & Ley, 2010).

Molecular Structure Analysis

N-Desmethyl Imatinib's molecular structure retains key functional groups that allow it to inhibit tyrosine kinases effectively. The structure includes an N-methyl piperazine group, a substituted pyrimidine, and a phenyl ring, among others. The removal of a methyl group from Imatinib to form N-Desmethyl Imatinib does not significantly alter its ability to interact with its target kinases, maintaining efficacy against cancer cells with a slight variance in its metabolic stability and interactions (Vologzhanina, Ushakov, & Korlyukov, 2020).

Chemical Reactions and Properties

The chemical behavior of N-Desmethyl Imatinib includes its interaction with P-glycoprotein, affecting its intracellular accumulation and, potentially, its efficacy in treating certain cancers. This interaction underscores the importance of understanding the compound's chemical properties to optimize its use in therapeutic contexts (Mlejnek, Doležel, Faber, & Kosztyu, 2011).

Physical Properties Analysis

The pharmacokinetic profile of N-Desmethyl Imatinib, including its distribution and elimination in animal models, offers insight into its physical properties. This information is crucial for understanding how the compound behaves in biological systems, informing decisions regarding its optimal use in therapy (Rao et al., 2019).

Chemical Properties Analysis

The chemical properties of N-Desmethyl Imatinib, such as its interaction with liver enzymes and susceptibility to metabolic processes, have significant implications for its therapeutic efficacy and safety. Understanding these properties helps in predicting drug interactions and in the development of strategies for therapeutic drug monitoring, ensuring optimal dosing and minimizing adverse reactions (Khan, Barratt, & Somogyi, 2016).

Applications De Recherche Scientifique

Chronic Myelogenous Leukaemia (CML) Treatment

  • Field : Medical Oncology
  • Application : N-Desmethyl Imatinib is a major active metabolite of Imatinib, a first-line treatment for chronic myelogenous leukaemia (CML) .
  • Method : Imatinib and its metabolite N-Desmethyl Imatinib are monitored in human plasma using a liquid chromatography/tandem mass spectrometry assay .
  • Results : The pharmacokinetics of Imatinib in patients with CML are characterised by large interpatient variability. Concentration monitoring of Imatinib and N-Desmethyl Imatinib is considered necessary to enhance the safe and effective use of Imatinib .

Pharmacokinetic Study

  • Field : Pharmacology
  • Application : N-Desmethyl Imatinib is used in pharmacokinetic studies to understand the variability in circulating concentrations of Imatinib and its metabolites .
  • Method : A specific and sensitive liquid chromatography–electrospray ionization–tandem mass spectrometric method was developed for the quantification of Imatinib and N-Desmethyl Imatinib in human plasma .
  • Results : The established method was successfully applied to the pharmacokinetic study of Imatinib mesylate capsules in 24 healthy Chinese volunteers .

Distribution Study in Rats

  • Field : Veterinary Pharmacology
  • Application : N-Desmethyl Imatinib is used in distribution studies in rats to understand how Imatinib and its metabolites are distributed in the body .
  • Method : The distribution of Imatinib and N-Desmethyl Imatinib in the brain, heart, liver, kidney and bone marrow of rats was evaluated after a single oral administration of Imatinib .
  • Results : The described assay was successfully applied for the evaluation of pharmacokinetics and distribution in the brain, heart, liver, kidney and bone marrow of Imatinib and N-Desmethyl Imatinib after a single oral administration of Imatinib to rats .

Metabolomics Research

  • Field : Metabolomics
  • Application : N-Desmethyl Imatinib is used in metabolomics research as it is a pharmacologically active metabolite of Imatinib with a long elimination half-life .
  • Method : Imatinib is metabolized to N-Desmethyl Imatinib by CYPs 3A4 and 2C8 .
  • Results : The metabolite’s long elimination half-life makes it a valuable subject for metabolomics research .

Therapeutic Drug Monitoring

  • Field : Pharmacology
  • Application : Therapeutic drug monitoring (TDM) of Imatinib and its metabolite N-Desmethyl Imatinib can be useful to both optimize efficacy and reduce drug toxicity .
  • Method : A rapid, simple, and sensitive liquid chromatography/tandem mass spectrometry assay was developed for the simultaneous determination of Imatinib and its metabolite N-Desmethyl Imatinib in human plasma .
  • Results : The TDM of Imatinib and N-Desmethyl Imatinib require a validated and practical analytical method to analyze the concentrations in plasma .

Gastrointestinal Stromal Tumors (GIST) Treatment

  • Field : Medical Oncology
  • Application : N-Desmethyl Imatinib is a pharmacologically active metabolite of Imatinib, which is used in the treatment of gastrointestinal stromal tumors (GIST) .
  • Method : Imatinib is predominantly metabolized by CYP3A4 to N-Desmethyl Imatinib, which shows comparable biological activity to the parent drug .
  • Results : Studies show that an adequate plasma concentration of Imatinib is important for a good clinical response, which emphasizes the significance of therapeutic drug monitoring and pharmacokinetics investigation of Imatinib .

Drug Interaction Studies

  • Field : Pharmacology
  • Application : N-Desmethyl Imatinib is used in drug interaction studies to understand how other drugs may affect the metabolism of Imatinib .
  • Method : The activity of CYP3A4, which metabolizes Imatinib to N-Desmethyl Imatinib, displays large inter-individual variability. Therefore, a given dose of Imatinib can yield very different circulating concentrations of the parent drug and its metabolites .
  • Results : Understanding these interactions can help optimize the dosing of Imatinib and reduce potential side effects .

Safety And Hazards

N-Desmethyl Imatinib is classified as a mutagen (Category 2), carcinogen (Category 2), and reproductive toxin (Category 1B). It may damage fertility or the unborn child and may cause harm to breast-fed children . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity. CML is now managed as a chronic disease requiring long-term treatment . Imatinib has revolutionized drug therapy of chronic myeloid leukemia (CML). Preclinical studies were promising but the results of clinical trials by far exceeded expectations .

Propriétés

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQYXPHRXIZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193500
Record name CGP-74588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Imatinib

CAS RN

404844-02-6
Record name N-Desmethylimatinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404844026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-74588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-74588
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GOH0N63QD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

25.8 g (300 mmol) of piperazine are suspended in a mixture of 25 ml of ethanol and 25 ml of water. After almost a clear solution has formed, 12.9 g (30 mmol) of 4-chloromethyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide are added step by step. The yellow solution is boiled under reflux for 14 hours, cooled to room temperature and filtered over Celite. 100 ml of water is added to the solution, the ethanol is evaporated under vacuum and 30 ml of 1N NaOH is added, leading to crystallization of the product. Drying at 50 mbar and 60° C. yields N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-4-piperazin-1-ylmethyl-benzamide; Rf=0.15 (methylene chloride:ethyl acetate:methanol:conc. aqueous ammonium hydroxide solution=60:10:30:2); tR (HPLC)2) 14.6 min.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Imatinib
Reactant of Route 2
Reactant of Route 2
N-Desmethyl Imatinib
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Imatinib
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Imatinib
Reactant of Route 5
N-Desmethyl Imatinib
Reactant of Route 6
Reactant of Route 6
N-Desmethyl Imatinib

Citations

For This Compound
363
Citations
Y Zhang, S Qiang, Z Yu, W Zhang, Z Xu… - Journal of …, 2014 - academic.oup.com
… , N-desmethyl imatinib, IS and endogenous co-eluting components. To evaluate the matrix effects, chromatographic peaks of imatinib, N-desmethyl imatinib … and N-desmethyl imatinib at …
Number of citations: 0 academic.oup.com
C Arellano, P Gandia, T Lafont, R Jongejan… - … of Chromatography B, 2012 - Elsevier
… N-desmethyl imatinib, intraday CV (%) ranged from 2.7 to 4.8% for imatinib and from 5.4 to 12.4% for N-desmethyl imatinib … from 5.4 to 16.1% for N-desmethyl imatinib. Methodological …
Number of citations: 0 www.sciencedirect.com
N Rahimi Kakavandi, T Asadi, B Jannat… - Biomedical …, 2021 - Wiley Online Library
… Imatinib and N-desmethyl imatinib (1 mg/ml) were prepared as stock standard solutions in … in peak area ratio of imatinib and N-desmethyl imatinib to olanzapine (as internal standard) …
P Gandia, C Arellano, T Lafont, F Huguet… - Cancer chemotherapy …, 2013 - Springer
… Both imatinib and N-desmethyl-imatinib total and unbound trough concentrations were determined in 60 plasma samples (44 patients) according to a previously published method [1]. …
Number of citations: 0 link.springer.com
P Mlejnek, P Dolezel, E Faber, P Kosztyu - Annals of hematology, 2011 - Springer
… We measured intracellular accumulation of N-desmethyl imatinib (CGP 74588), the main pharmacologically active metabolite of imatinib (Gleevec or STI-571), in Bcr–Abl-positive cells. …
Number of citations: 0 link.springer.com
X Liu, T Xu, W Li, J Luo, P Geng, L Wang… - BioMed Research …, 2013 - hindawi.com
… pharmacokinetics of imatinib and N-desmethyl imatinib in rats. … of imatinib and N-desmethyl imatinib were measured by … AUC(0−𝑡) and 𝐶max for N-desmethyl imatinib in group C were …
Number of citations: 0 www.hindawi.com
E Marangon, M Citterio, F Sala, E Barisone… - Cancer chemotherapy …, 2009 - Springer
… No data were provided on the pharmacokinetics of the main circulating metabolite of imatinib, N-desmethyl-imatinib (CGP 74588), that had already been determined in adults [2, 6]. …
Number of citations: 0 link.springer.com
MS Khan, DT Barratt, AA Somogyi - Xenobiotica, 2016 - Taylor & Francis
… N-desmethyl imatinib by CYPs 3A4 and 2C8. The effect of CYP2C8*3 genotype on N-desmethyl imatinib … N-desmethyl imatinib formation rate was calculated using the following equation…
Number of citations: 0 www.tandfonline.com
M Zhang, GA Moore, LJ Fernyhough… - Analytical and …, 2012 - Springer
… Imatinib is mainly metabolised by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI) which exhibits in vitro activity comparable to that of the parent drug [3, 4]. Imatinib is also a substrate …
Number of citations: 0 link.springer.com
I Solassol, F Bressolle, L Philibert… - Journal of liquid …, 2006 - Taylor & Francis
… /z 502.4 for imatinib, N‐desmethyl‐imatinib, and imatinib‐D 8 , … µg/L for imatinib and N‐desmethyl‐imatinib). Precision was 2.8… was 8.35 µg/L for both imatinib and N‐desmethyl‐imatinib. …
Number of citations: 0 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.